This compound can be classified as:
The synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one can be achieved through several methods, primarily involving the nitration of a precursor compound.
The molecular structure of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one features:
C1=CC(=NC(=C1[N+](=O)[O-])C(F)(F)F)O
The presence of both electron-withdrawing groups (nitro and trifluoromethyl) significantly influences its reactivity and solubility characteristics.
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one participates in several types of chemical reactions:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and minimize by-products.
The mechanism of action for 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one largely depends on its interactions as a substrate in various chemical reactions:
The compound exhibits significant stability under standard conditions but may decompose under extreme temperatures or in inappropriate solvents.
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one has several important applications in scientific research and industry:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4